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Compound of Interest

Compound Name: 2-Hydrazinyl-4-methylthiazole

Cat. No.: B1595008 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinyl-4-
methylthiazole

Abstract
This technical guide provides a comprehensive overview of the thermodynamic and physical

properties of 2-Hydrazinyl-4-methylthiazole (CAS No: 78886-45-0), a heterocyclic amine of

significant interest in medicinal chemistry and drug development. The document is structured to

provide researchers, scientists, and drug development professionals with a blend of

established data, field-proven experimental protocols, and computational methodologies. Key

sections are dedicated to the compound's molecular structure, physicochemical characteristics,

spectroscopic signature, and thermodynamic properties. Recognizing the scarcity of publicly

available experimental thermodynamic data, this guide presents a detailed protocol for in silico

prediction using Density Functional Theory (DFT). Furthermore, it explores the compound's

reactivity, synthetic utility, and its role as a versatile scaffold for biologically active agents.

Molecular Structure and Identification
2-Hydrazinyl-4-methylthiazole is a small heterocyclic molecule featuring a thiazole ring

substituted with a methyl group at the 4-position and a hydrazinyl group at the 2-position. The

presence of the nucleophilic hydrazinyl moiety makes it a valuable synthon for constructing

more complex molecular architectures.

Key Identifiers:
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Molecular Formula: C₄H₇N₃S[1][2]

Molecular Weight: 129.18 g/mol [1]

CAS Number: 78886-45-0 (Free Base)[1]

CAS Number: 14397-08-1 (Hydrochloride Salt)[3]

Caption: Molecular Structure of 2-Hydrazinyl-4-methylthiazole.

Physicochemical Properties
The physicochemical properties of 2-Hydrazinyl-4-methylthiazole and its common

hydrochloride salt are summarized below. These parameters are critical for predicting its

behavior in biological systems and for designing experimental conditions for its handling and

reaction.

Property Value (Free Base)
Value
(Hydrochloride
Salt)

Source(s)

Melting Point 102 °C 165 °C [1],[3]

Boiling Point
253.4 ± 23.0 °C

(Predicted)
Not Available [1]

Density
1.46 ± 0.1 g/cm³

(Predicted)
Not Available [1]

LogP Not Available 2.31240 [3]

Polar Surface Area

(PSA)
Not Available 79.18 Å² [3]

Hydrogen Bond

Donors
2 3 [3]

Hydrogen Bond

Acceptors
3 4 [3]

Rotatable Bonds 1 1 [3]
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The hydrochloride salt exhibits a significantly higher melting point, indicative of its crystalline

ionic nature. The LogP value suggests moderate lipophilicity, a key factor in its potential as a

drug candidate.

Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and purity

assessment of 2-Hydrazinyl-4-methylthiazole. While raw spectra are proprietary, the

expected spectral features are outlined below.

Expected Spectral Features
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl

protons (a singlet around 2.2-2.4 ppm), the thiazole ring proton (a singlet around 6.5-6.8

ppm), and exchangeable protons of the hydrazinyl group (broad signals).

¹³C NMR: The carbon NMR would display signals for the methyl carbon, the two sp² carbons

of the thiazole ring, and the carbon atom bonded to the sulfur and nitrogen atoms.

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the

hydrazinyl group (typically 3100-3400 cm⁻¹), C=N stretching of the thiazole ring, and C-H

stretching from the methyl and aromatic moieties.[4]

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak

(M⁺) corresponding to its molecular weight (129.18 m/z for the free base).[4]

Protocol: Spectroscopic Analysis of a Novel Thiazole
Derivative
This protocol outlines a self-validating system for the characterization of a synthesized batch of

2-Hydrazinyl-4-methylthiazole.

Sample Preparation:

Ensure the sample is dry and free of residual solvents.
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For NMR, dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or

CDCl₃) containing a known internal standard like tetramethylsilane (TMS).

For IR, prepare a KBr pellet or cast a thin film from a volatile solvent.

NMR Spectroscopy:

Acquire ¹H and ¹³C NMR spectra on a calibrated spectrometer (e.g., 400 MHz).

Reference the spectra to the TMS signal at 0.00 ppm.

Integrate the proton signals to confirm the ratio of protons in the molecule.

Perform 2D NMR experiments (e.g., COSY, HSQC) if structural assignment is ambiguous.

Mass Spectrometry:

Utilize a high-resolution mass spectrometer (HRMS) to obtain the exact mass, confirming

the elemental composition.[4]

Analyze the fragmentation pattern to further corroborate the structure.

Data Validation:

Compare the obtained spectral data with literature values or predicted spectra.

Ensure the integration values in ¹H NMR match the expected proton count.

The exact mass from HRMS should be within a 5 ppm error margin of the calculated

mass.

Thermodynamic Properties: A Computational
Approach
Experimental thermodynamic data such as enthalpy of formation (ΔH_f°), standard Gibbs free

energy (ΔG°), and entropy (S°) for 2-Hydrazinyl-4-methylthiazole are not widely published.

Computational chemistry, particularly Density Functional Theory (DFT), provides a robust

framework for predicting these properties.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10061536/
https://www.benchchem.com/product/b1595008?utm_src=pdf-body
https://www.mdpi.com/2073-4352/12/7/912
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Pre-processing

Step 2: DFT Calculation

Step 3: Data Extraction

Draw 3D Structure of
2-Hydrazinyl-4-methylthiazole

Geometry Optimization
(e.g., B3LYP/6-31G*)

Input Structure

Verify Minimum Energy State
(No imaginary frequencies)

Check Convergence

Frequency Calculation

Optimized Geometry

Extract Thermodynamic Data:
Enthalpy (H), Entropy (S),

Gibbs Free Energy (G)

Output File

Analyze Frontier Molecular Orbitals
(HOMO-LUMO)

Further Analysis

Click to download full resolution via product page

Caption: Workflow for DFT-based Thermodynamic Property Calculation.

Protocol: In Silico Thermodynamic Analysis via DFT

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b1595008?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1595008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Structure Preparation:

Construct the 3D chemical structure of 2-Hydrazinyl-4-methylthiazole using molecular

modeling software (e.g., GaussView, Avogadro).

Perform an initial molecular mechanics-based geometry optimization to obtain a

reasonable starting conformation.

Geometry Optimization:

Set up a DFT calculation using a computational chemistry package (e.g., Gaussian,

ORCA).

Select a suitable level of theory. A common and reliable choice is the B3LYP functional

with a 6-31G(d,p) or larger basis set.[5]

Run the optimization calculation to find the lowest energy conformation of the molecule in

the gas phase.

Frequency Calculation:

Using the optimized geometry from the previous step, perform a frequency calculation at

the same level of theory.

Causality: This step is crucial for two reasons:

It confirms that the optimized structure is a true energy minimum (indicated by the

absence of imaginary frequencies).

It calculates the vibrational frequencies, which are essential for determining the zero-

point vibrational energy (ZPVE) and thermal contributions to enthalpy and entropy.

Data Extraction and Analysis:

From the output file of the frequency calculation, extract the key thermodynamic

quantities:

Zero-point corrected electronic energy.
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Enthalpy (H).

Gibbs Free Energy (G).

Entropy (S).

These values provide a robust theoretical estimation of the molecule's stability and

thermodynamic behavior.

Reactivity and Synthetic Utility
The chemical reactivity of 2-Hydrazinyl-4-methylthiazole is dominated by its nucleophilic

hydrazinyl group. This functionality makes it a key intermediate in the synthesis of various

heterocyclic systems, particularly those with demonstrated biological activity.

A primary application is its condensation with aldehydes and ketones to form hydrazone

derivatives. These hydrazones can then be used in subsequent cyclization reactions or serve

as final target molecules.[6] This reaction is a cornerstone of combinatorial chemistry efforts

aimed at generating libraries of potential drug candidates.[7][8]

Caption: Representative Reaction: Hydrazone formation.

Protocol: Synthesis of a 2-(2-benzylidenehydrazinyl)-4-
methylthiazole Derivative
This protocol is a representative example of the synthetic utility of 2-Hydrazinyl-4-
methylthiazole.[6]

Reaction Setup:

In a round-bottom flask, dissolve 1.0 equivalent of 2-Hydrazinyl-4-methylthiazole in a

suitable solvent such as ethanol.

Add 1.0-1.1 equivalents of the desired aldehyde (e.g., benzaldehyde).

Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid) to protonate

the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack.
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Reaction Execution:

Heat the mixture to reflux and monitor the reaction progress using Thin Layer

Chromatography (TLC). The formation of the less polar hydrazone product should be

evident.

The reaction is typically complete within 1-4 hours.

Workup and Purification:

Once the reaction is complete, cool the mixture to room temperature or place it in an ice

bath to induce precipitation of the product.

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any

unreacted starting materials.

Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to

obtain the pure hydrazone derivative.

Validation:

Confirm the identity and purity of the product using the spectroscopic methods outlined in

Section 3 and by measuring its melting point.

Applications in Medicinal Chemistry
The 2-Hydrazinyl-4-methylthiazole scaffold is a privileged structure in medicinal chemistry. Its

derivatives have been explored for a wide range of therapeutic applications:

Anticancer Agents: The thiazole ring is a component of several approved anticancer drugs.

Derivatives of 2-Hydrazinyl-4-methylthiazole have been synthesized and shown to exhibit

cytotoxic activity against various cancer cell lines, including colon and liver cancer cells.[7]

Antidiabetic Agents: Certain hydrazinylthiazole derivatives have been investigated for their

potential to manage diabetes, demonstrating α-amylase inhibition, which can help control

post-prandial hyperglycemia.[4]
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Other Biological Activities: The versatile structure has been incorporated into molecules with

antibacterial, antioxidant, and anti-inflammatory properties, making it a continuous focus of

drug discovery programs.[8]

Conclusion
2-Hydrazinyl-4-methylthiazole is a fundamentally important building block in modern organic

and medicinal chemistry. While its basic physicochemical properties are established, a

significant opportunity exists for the detailed experimental characterization of its

thermodynamic landscape. The computational protocols provided in this guide offer a reliable

pathway for researchers to bridge this knowledge gap. Its proven reactivity and the diverse

biological activities of its derivatives ensure that 2-Hydrazinyl-4-methylthiazole will remain a

valuable tool for scientists working at the interface of chemistry, biology, and medicine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1595008#thermodynamic-and-physical-properties-of-
2-hydrazinyl-4-methylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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